molecular formula C9H8N2O2 B2498386 Methyl 5-cyano-4-methylpicolinate CAS No. 1637310-89-4

Methyl 5-cyano-4-methylpicolinate

Cat. No.: B2498386
CAS No.: 1637310-89-4
M. Wt: 176.175
InChI Key: KIBURZSKBKKKFK-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-methylpicolinate is a chemical compound with the CAS Number 1637310-89-4 and a molecular formula of C 9 H 8 N 2 O 2 . It has a molecular weight of 176.17 g/mol . This compound is a derivative of picolinic acid, a class of molecules known for their utility as versatile building blocks in organic synthesis and pharmaceutical research . While specific biological studies on this exact molecule are limited in the available literature, its structure contains two key functional groups: a methyl ester and a cyano group on a picolinate core. This makes it a promising intermediate for the synthesis of more complex molecules. Related picolinate derivatives are widely used in medicinal chemistry; for instance, they form the core structure of various bioactive molecules and are found in drugs that act on cardiovascular targets . Furthermore, the picolinate moiety is known for its ability to form complexes with metal ions, as demonstrated by its use in dietary supplements like chromium picolinate . Researchers may explore this compound as a precursor in developing novel compounds for various research areas, including pharmacology and materials science. For Research Use Only. This product is not intended for diagnostic or therapeutic use and is not for human consumption.

Properties

IUPAC Name

methyl 5-cyano-4-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-8(9(12)13-2)11-5-7(6)4-10/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBURZSKBKKKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Cyano 4 Methylpicolinate and Its Precursors

Direct Synthesis Approaches

Direct synthetic routes to the picolinate (B1231196) scaffold, the core of Methyl 5-cyano-4-methylpicolinate, often employ elegant, efficiency-focused strategies such as multi-component and one-pot reactions.

Multi-component Reaction Strategies for Picolinate and Picolinic Acid Derivatives

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial molecules. bldpharm.comnih.gov This approach is particularly effective for creating complex molecular structures like picolinate and picolinic acid derivatives.

Table 1: Typical Components in a Multi-component Reaction for Picolinate Synthesis

Component Role Example Compound
Carbonyl Source Ethyl 2-oxopropanoate
Nitrogen Source Ammonium (B1175870) Acetate
Active Methylene Compound Malononitrile
Aldehyde Benzaldehyde (or other substituted aldehydes)

This table summarizes typical starting materials used in the MCR synthesis of picolinate derivatives as described in the literature. wikipedia.org

One-Pot Synthetic Protocols for Cyanopyridine Derivatives

One-pot synthesis, a strategy that aligns with the principles of green chemistry, involves carrying out multiple consecutive reactions in a single reactor. This approach is widely used for the synthesis of cyanopyridine derivatives, which share a structural motif with the target compound. masterorganicchemistry.comlscollege.ac.in A common one-pot method for producing 2-amino-3-cyanopyridines involves the condensation of an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate. masterorganicchemistry.comnumberanalytics.com

These reactions can be conducted under solvent-free conditions, often accelerated by microwave irradiation, which significantly reduces reaction times and improves yields. masterorganicchemistry.comnumberanalytics.com The mechanism is believed to proceed through the formation of an imine and an alkylidenemalononitrile intermediate, followed by cyclization and aromatization to yield the final cyanopyridine product. numberanalytics.com While these protocols typically yield 2-amino-3-cyanopyridines rather than picolinates, they demonstrate the power of one-pot methodologies in efficiently assembling the cyanopyridine framework from simple, inexpensive starting materials. masterorganicchemistry.comlscollege.ac.in

Catalytic Methods in Picolinate Esterification

The final step in synthesizing this compound from its corresponding carboxylic acid is esterification. This transformation can be achieved through various catalytic methods.

UiO-66(Zr)-N(CH2PO3H2)2 is a novel, nanoporous metal-organic framework (MOF) that has proven to be a highly effective heterogeneous catalyst for the synthesis of picolinate and picolinic acid derivatives. wikipedia.orgresearchgate.netgoogle.com This zirconium-based catalyst possesses both Lewis acid sites (from the Zr clusters) and Brønsted acid sites (from the phosphonic acid groups), enabling it to catalyze complex transformations. wikipedia.orgcsj.jp

In the context of the MCR strategy for picolinates, UiO-66(Zr)-N(CH2PO3H2)2 facilitates the reaction at ambient temperatures. wikipedia.orgresearchgate.net Its key advantages include high stability, straightforward separation from the reaction mixture, and excellent reusability over multiple cycles without significant loss of catalytic activity. wikipedia.org The porous structure and functionalized linkers are crucial to its catalytic performance. wikipedia.orgcsj.jp

Table 2: Research Findings on UiO-66(Zr)-N(CH2PO3H2)2 Catalyst

Feature Finding Source
Catalyst Type Heterogeneous Metal-Organic Framework (MOF) wikipedia.org
Composition Zirconium-based with phosphonic acid functional groups wikipedia.orggoogle.com
Key Advantage Enables picolinate synthesis at ambient temperature researchgate.net
Reusability Can be recovered and reused for at least seven cycles without significant loss of structure or activity wikipedia.org

| Mechanism | Facilitates a cooperative vinylogous anomeric-based oxidation | wikipedia.org |

Copper and palladium-based catalysts are workhorses in organic synthesis, renowned for their ability to facilitate a wide range of cross-coupling and bond-forming reactions. These include powerful methods for constructing C-N, C-O, and C-S bonds, which are often carried out in aqueous media to enhance sustainability. While specific applications of bimetallic copper-palladium systems for the direct methyl esterification of picolinic acids are not extensively detailed in the surveyed literature, their general utility in related transformations is well-established. For instance, copper-palladium catalysts have been noted in conference proceedings for their role in the amination of aryl halides, demonstrating their capacity to mediate carbon-heteroatom bond formation.

Synthesis of Key Intermediates and Precursors

The most direct precursor to this compound is 5-cyano-4-methylpicolinic acid . The synthesis of this key intermediate is a critical step, followed by a standard esterification reaction.

A plausible and powerful method for introducing the cyano group onto the pyridine (B92270) ring at the desired position is the Sandmeyer reaction . wikipedia.orglscollege.ac.in This classic transformation provides a route to synthesize aryl cyanides from aryl diazonium salts, which are themselves generated from primary aromatic amines. masterorganicchemistry.comnumberanalytics.com

The synthesis of 5-cyano-4-methylpicolinic acid would likely begin with a precursor such as 5-amino-4-methylpicolinic acid. The synthetic sequence would proceed as follows:

Diazotization: The primary amino group of 5-amino-4-methylpicolinic acid is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C). numberanalytics.com This step converts the amino group into a diazonium salt (Ar-N₂⁺).

Cyanation: The resulting diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). masterorganicchemistry.com The copper(I) species catalyzes the displacement of the diazonium group by a cyanide ion, with the evolution of nitrogen gas (N₂), to yield 5-cyano-4-methylpicolinic acid. wikipedia.orglscollege.ac.in The mechanism is understood to be a radical-nucleophilic aromatic substitution (SRNAr). lscollege.ac.in

An alternative strategy for cyanation involves the direct reaction of a suitable halide precursor with a metal cyanide, such as a combination of sodium cyanide and copper cyanide. google.com

Once the 5-cyano-4-methylpicolinic acid precursor is obtained, the final step is a standard esterification to produce this compound. This can be accomplished through various methods, such as reacting the carboxylic acid with methanol (B129727) under acidic catalysis (e.g., Fischer esterification).

Table 3: Chemical Compounds Mentioned

Compound Name Role/Type
This compound Target Compound
5-cyano-4-methylpicolinic acid Key Precursor
5-amino-4-methylpicolinic acid Hypothetical Precursor for Sandmeyer Reaction
Ethyl 2-oxopropanoate MCR Reactant
Ammonium Acetate MCR Reactant
Malononitrile MCR Reactant
UiO-66(Zr)-N(CH2PO3H2)2 Heterogeneous Catalyst
Copper(I) cyanide Sandmeyer Reagent
Sodium Nitrite Diazotization Reagent
Zirconium Metal in MOF Catalyst
Copper Catalyst Component

Preparation of Picolinic Acid Derivatives

The synthesis of picolinic acid and its derivatives serves as a fundamental starting point for more complex structures like this compound. A common and traditional method for preparing picolinic acid involves the oxidation of α-picoline. This transformation can be achieved using strong oxidizing agents such as potassium permanganate. Typically, the reaction is conducted in an aqueous solution, and the resulting picolinic acid is often isolated via its copper salt.

Another approach to picolinic acid derivatives involves the construction of the pyridine ring itself. The Hantzsch pyridine synthesis, for example, allows for the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. While versatile, this method's applicability depends on the availability of the appropriate starting materials to achieve the desired substitution pattern.

More contemporary methods focus on the functionalization of pre-existing pyridine rings. For instance, directed ortho-metalation (DoM) can be a powerful tool. In this strategy, a directing group on the pyridine ring, such as an amide or an alkoxy group, facilitates deprotonation at an adjacent position by a strong base, followed by quenching with an electrophile to introduce a substituent. While not directly applicable to the synthesis of the parent picolinic acid, this method is invaluable for creating highly substituted picolinic acid derivatives.

General methods for the synthesis of various substituted methyl picolinates have been described, often starting from readily available materials like 2-picoline or substituted 2-aminopyridines. researchgate.net These methods provide a toolbox for accessing a range of picolinate structures, which are key intermediates in the synthesis of more complex molecules.

Table 1: Representative Methods for the Preparation of Picolinic Acid Derivatives

Starting MaterialReagents and ConditionsProductReference
α-Picoline1. KMnO4, H2O, heat; 2. HClPicolinic acid hydrochlorideGeneral knowledge
2-Amino-5-methylpyridine1. NaNO2, H2SO4, H2O, 0-5°C; 2. Heat to 95°C2-Hydroxy-5-methylpyridineGeneral knowledge

Routes to Cyano-Substituted Pyridine Intermediates

The introduction of a cyano group onto a pyridine ring is a critical step in the synthesis of cyanopyridine intermediates. Several classical and modern methods are available for this transformation.

One of the most common methods is the Sandmeyer reaction , which involves the diazotization of an aminopyridine followed by treatment with a cyanide salt, typically cuprous cyanide. This method is particularly useful for introducing a cyano group at a position that was previously occupied by an amino group.

Another important industrial process for the synthesis of cyanopyridines is ammoxidation . This gas-phase reaction involves the catalytic oxidation of a methyl-substituted pyridine in the presence of ammonia and oxygen at elevated temperatures. Vanadium-based catalysts are often employed for this transformation. google.com

Direct cyanation of pyridine N-oxides is also a viable route. The activation of the pyridine ring by N-oxidation facilitates nucleophilic attack by a cyanide source. Reagents like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a chloroformate or other activating agents can be used to introduce the cyano group, often with high regioselectivity.

For pyridine rings bearing a halogen substituent, nucleophilic aromatic substitution (SNAr) with a cyanide salt can be an effective method. The success of this reaction is highly dependent on the position of the halogen and the presence of other activating or deactivating groups on the ring.

Table 2: Selected Methods for the Synthesis of Cyano-Substituted Pyridines

Starting MaterialReagents and ConditionsProductReference
3-PicolineO2, NH3, catalyst, high temperature3-Cyanopyridine google.com
2-Amino-5-methylpyridine1. NaNO2, H2SO4; 2. CuCN, KCN2-Cyano-5-methylpyridineGeneral knowledge
Pyridine N-oxideDimethylcarbamoyl chloride, KCN, CH3CN, 120°C2-Cyanopyridine (B140075)General knowledge

Esterification Techniques for Methyl Picolinates

The final step in the synthesis of a methyl picolinate is typically the esterification of the corresponding picolinic acid. The most well-known method for this transformation is the Fischer esterification . masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. youtube.comchemguide.co.ukyoutube.com The reaction is an equilibrium process, and to drive it towards the product, the water formed is often removed, or a large excess of the alcohol is used.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with methanol to form the ester. Thionyl chloride (SOCl2) or oxalyl chloride are commonly used for the preparation of acyl chlorides. This two-step procedure is often high-yielding and avoids the equilibrium limitations of the Fischer esterification.

Other esterification methods involve the use of coupling reagents that activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the esterification under mild conditions.

Table 3: Common Esterification Methods for Picolinic Acids

Starting MaterialReagents and ConditionsProductReference
Picolinic AcidMethanol, H2SO4 (cat.), heatMethyl Picolinate masterorganicchemistry.comchemicalbook.com
Picolinic Acid1. SOCl2; 2. MethanolMethyl PicolinateGeneral knowledge
Picolinic AcidMethanol, DCC, DMAPMethyl PicolinateGeneral knowledge

Functional Group Interconversions in Synthesis

Conversion of Nitriles to Carboxylic Acids or Esters

The hydrolysis of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. google.com The reaction proceeds through the intermediate formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This process yields the carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. google.com

In some cases, it is possible to stop the hydrolysis at the amide stage by using milder conditions, for example, by using hydrogen peroxide in the presence of a base.

Direct conversion of a nitrile to an ester can also be achieved under anhydrous acidic conditions in the presence of an alcohol. This reaction, known as the Pinner reaction, proceeds via the formation of an imidate salt, which is then hydrolyzed to the ester.

Table 4: Conditions for the Hydrolysis of Nitriles

Starting MaterialReagents and ConditionsProductReference
Aromatic NitrileH2O, H2SO4, heatAromatic Carboxylic Acid google.com
Aromatic Nitrile1. NaOH, H2O, heat; 2. H3O+Aromatic Carboxylic Acid google.com
NitrileAlcohol, HCl (anhydrous)Ester (via Pinner reaction)General knowledge

Reduction Strategies for Cyano Groups (e.g., to Aminomethyl or Aldehyde)

The cyano group is a versatile functional group that can be reduced to either a primary amine or an aldehyde.

The reduction of a nitrile to a primary amine (an aminomethyl group) is commonly achieved by catalytic hydrogenation. A variety of catalysts can be used, including palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The choice of catalyst and reaction conditions can be crucial, especially when other reducible functional groups are present in the molecule. For instance, the reduction of cyanopyridines containing halogen atoms can be complicated by competing dehalogenation, though the use of a palladium catalyst has been shown to give good results in such cases. masterorganicchemistry.com

The partial reduction of a nitrile to an aldehyde is a more challenging transformation. The Stephen aldehyde synthesis is a classic method that involves the reaction of the nitrile with anhydrous stannous chloride and hydrogen chloride to form an aldimine salt, which is then hydrolyzed to the aldehyde. A more modern and widely used method is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. DIBAL-H is a bulky reducing agent that can selectively reduce nitriles to the corresponding imine intermediate, which is then hydrolyzed upon aqueous workup to afford the aldehyde.

Table 5: Methods for the Reduction of Cyano Groups

Starting MaterialReagents and ConditionsProductReference
CyanopyridineH2, Pd/C, HCl, MethanolAminomethylpyridine hydrochloride masterorganicchemistry.com
CyanopyridineH2, Raney Ni, NH3, TolueneAminomethylpyridineGeneral knowledge
Aromatic Nitrile1. DIBAL-H, Toluene, low temp.; 2. H2OAromatic AldehydeGeneral knowledge
4-Cyanopyridine1. SnCl2, HCl, Ether; 2. H2O4-PyridylaldehydeGeneral knowledge

Nucleophilic Fluorination of Picolinate Ester Substrates

The introduction of a fluorine atom onto a pyridine ring can significantly alter the biological properties of a molecule. Nucleophilic aromatic substitution (SNAr) is a common method for achieving this transformation, particularly on electron-deficient rings like pyridine.

For picolinate esters, a leaving group such as a halogen (e.g., chlorine or bromine) or a nitro group at a position activated towards nucleophilic attack (e.g., the 6-position) can be displaced by a fluoride (B91410) ion. Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF).

The efficiency of nucleophilic fluorination is often enhanced by the use of aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane, which help to solvate the cation and increase the nucleophilicity of the fluoride anion. Phase-transfer catalysts, such as quaternary ammonium or phosphonium (B103445) salts, can also be employed to facilitate the reaction, particularly when using less soluble fluoride salts like KF. google.comgoogle.com These additives can improve yields and may influence the formation of impurities. google.comgoogle.com

Recent advances in this area include the development of palladium-catalyzed C-H fluorination reactions, which allow for the direct conversion of a C-H bond to a C-F bond using a nucleophilic fluoride source, although this is often substrate-specific. justia.com

Table 6: Conditions for Nucleophilic Fluorination of Picolinate Esters

SubstrateReagents and ConditionsProductReference
Chloropicolinate EsterKF, Tributylmethylammonium or Tetraphenylphosphonium chlorideFluoropicolinate Ester google.comgoogle.com
8-Methylquinoline derivativeAgF, PhI(OPiv)2Fluorinated 8-methylquinoline justia.com

Nucleophilic Substitution of Halogenated Pyridine Rings

The synthesis of this compound can be effectively achieved through the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine precursor. This classical and versatile method involves the displacement of a halide ion (typically Br⁻ or Cl⁻) from the pyridine ring by a cyanide nucleophile. The success of this reaction is highly dependent on the electronic properties of the pyridine ring; the presence of electron-withdrawing groups, such as the ester and the ring nitrogen, facilitates the nucleophilic attack required for substitution.

A common strategy begins with a precursor like methyl 5-bromo-4-methylpicolinate or methyl 5-chloro-4-methylpicolinate. The halogen at the 5-position is the target for substitution by a cyanide source, such as sodium cyanide (NaCN), potassium cyanide (KCN), or copper(I) cyanide (CuCN). synarchive.comchemguide.co.uk When copper(I) cyanide is used, the reaction is known as the Rosenmund-von Braun reaction, a well-established method for preparing aryl nitriles from aryl halides. synarchive.comwikipedia.org This transformation is typically conducted in a polar, high-boiling point aprotic solvent like N,N-dimethylformamide (DMF), pyridine, or N-methyl-2-pyrrolidone (NMP) at elevated temperatures, often between 150°C and 250°C. thieme-connect.deorganic-chemistry.org

The reactivity of the starting material is influenced by the nature of the halogen. Aryl bromides and iodides are generally more reactive than aryl chlorides, which may necessitate the use of catalysts or more stringent reaction conditions to achieve high yields. thieme-connect.de For instance, palladium or nickel-catalyzed cyanation reactions have emerged as powerful alternatives to the traditional copper-mediated methods, sometimes allowing for milder conditions. thieme-connect.de

Research has demonstrated the practical application of these methods. The cyanation of an aryl bromide, for example, can be promoted by additives like L-proline, which may lower the required reaction temperature to a range of 80–120 °C. thieme-connect.de The choice of solvent is also critical; using ethanol (B145695) is common to prevent the competing substitution reaction by hydroxide ions, which can be present if water is in the reaction mixture. chemguide.co.uk

The following table summarizes typical conditions for the cyanation of halogenated picolinates, illustrating the interplay between the substrate, reagents, and conditions required for the synthesis of the target nitrile.

Table 1. Reaction Conditions for Nucleophilic Cyanation of Halogenated Picolinates

Starting Material Cyanide Source Catalyst/Promoter Solvent Temperature
Methyl 5-bromo-4-methylpicolinate Copper(I) cyanide (CuCN) None (Rosenmund-von Braun) DMF or NMP 150-200°C
Methyl 5-chloro-4-methylpicolinate Sodium cyanide (NaCN) Palladium complex (e.g., Pd(PPh₃)₄) Toluene ~100°C
Aryl Bromide (general) Copper(I) cyanide (CuCN) L-Proline DMF 80-120°C
Bromoethane (general example) Potassium cyanide (KCN) None Ethanol Reflux

Advanced Analytical Techniques for Structural Elucidation

Spectroscopic Characterization Methods

Spectroscopic techniques are the cornerstone of molecular structure determination, offering non-destructive analysis of a compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for organic chemists, providing unparalleled insight into the carbon-hydrogen framework of a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer primary evidence for the structural backbone of Methyl 5-cyano-4-methylpicolinate.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum shows four distinct signals, all of which are singlets, indicating that none of the proton groups are coupled to adjacent protons. Experimental data obtained from patent literature provides the following assignments. google.com

Interactive Data Table: ¹H NMR Data for this compound Solvent: DMSO-d6, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.99Singlet1HH-6 (Aromatic Proton)
8.21Singlet1HH-3 (Aromatic Proton)
3.92Singlet3H-OCH₃ (Ester Methyl)
2.60Singlet3H-CH₃ (Ring Methyl)

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. This compound has nine carbon atoms, all in chemically distinct environments, which would result in nine separate signals in a proton-decoupled ¹³C NMR spectrum. While specific experimental data is not widely published, the chemical shifts can be reliably predicted based on established ranges for the functional groups present. oregonstate.eduyoutube.comlibretexts.orgcompoundchem.com The nitrile carbon typically appears in the 110-120 ppm range. ucalgary.ca The carbons of the pyridine (B92270) ring are expected between 125-160 ppm, with those directly attached to electron-withdrawing groups shifted further downfield. youtube.comresearchgate.net The ester carbonyl carbon is characteristically found in the 160-185 ppm region. libretexts.orglibretexts.org The methyl carbons of the ester and the ring substituent appear at the highest field (lowest ppm value).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~164C=O (Ester Carbonyl)
~158C-2 (Ring Carbon)
~155C-6 (Ring Carbon)
~152C-4 (Ring Carbon)
~135C-3 (Ring Carbon)
~116C≡N (Nitrile Carbon)
~110C-5 (Ring Carbon)
~53-OCH₃ (Ester Methyl)
~18-CH₃ (Ring Methyl)

Two-dimensional NMR experiments provide correlational data that helps piece together the molecular puzzle.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would definitively link the proton signals at 8.99, 8.21, 3.92, and 2.60 ppm to their corresponding carbon atoms (C-6, C-3, the ester methyl, and the ring methyl, respectively), confirming their assignments.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. In the case of this compound, all observed proton signals are singlets. A COSY experiment would show no cross-peaks, which is a crucial piece of evidence confirming the absence of vicinal or geminal proton neighbors for all protons in the molecule. This supports the highly substituted nature of the pyridine ring.

Modern NMR spectroscopy has been transformed by significant technological advancements.

High-Field Magnets: The development of ultra-high field magnets (≥ 1 GHz) dramatically improves both the sensitivity and resolution of NMR experiments. researchgate.netresearchgate.net Increased magnetic field strength leads to greater separation of signals (spectral dispersion), which is particularly advantageous for complex molecules where signal crowding can occur. libretexts.org For a substituted aromatic system like this compound, higher fields would ensure baseline resolution of the aromatic proton and carbon signals, facilitating unambiguous assignment.

Cryogenic Probes: Cryogenic probes represent a revolution in NMR sensitivity. By cooling the detection coils and preamplifiers to very low temperatures (around 20-30 K), thermal noise is drastically reduced. nih.gov This can lead to a signal-to-noise enhancement of up to a factor of five compared to room temperature probes. youtube.com This leap in sensitivity allows for the analysis of much smaller sample quantities or significantly reduces experiment time. For ¹³C NMR, which suffers from the low natural abundance of the ¹³C isotope, cryogenic probes make it feasible to obtain high-quality spectra on milligram-scale samples in a fraction of the time previously required. oregonstate.edu

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing the exact molecular weight and valuable structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular mass of the intact compound. The molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode.

The molecular formula for this compound is C₉H₈N₂O₂. Its monoisotopic mass can be calculated with high precision. In tandem mass spectrometry (MS² or MSn), this parent ion is isolated and fragmented to yield smaller product ions. The fragmentation pattern provides evidence for the compound's structure. Plausible fragmentation pathways for the [M+H]⁺ ion would include the neutral loss of methanol (B129727) (CH₃OH) or the loss of a methoxy (B1213986) radical (•OCH₃).

Interactive Data Table: Predicted ESI-MS Data for this compound

AnalysisPredicted m/zFormulaDescription
Molecular Mass176.0586C₉H₈N₂O₂Monoisotopic Mass
ESI-MS177.0664[C₉H₉N₂O₂]⁺Protonated Molecule [M+H]⁺
ESI-MS²145.0400[C₈H₅N₂O]⁺Fragmentation Product [M+H - CH₃OH]⁺

Mass Spectrometry (MS) Techniques

X-ray Crystallography for Solid-State Structure Determination

The crystal would be mounted in a diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the atomic positions can be determined. This would reveal the planarity of the pyridine ring and the orientation of the methyl ester and cyano substituents relative to the ring. Although this method provides unparalleled structural detail, no published crystal structure for this compound is currently available in crystallographic databases.

Micro-Electron Diffraction (MicroED) Analysis

Micro-Electron Diffraction (MicroED) is an emerging and powerful crystallographic technique that uses a beam of electrons instead of X-rays to determine the structure of molecules. Its primary advantage is the ability to work with nanocrystals, which are far too small for conventional X-ray diffraction experiments. This makes it particularly useful for compounds that are difficult to grow into large single crystals.

For a MicroED analysis of this compound, a sample containing nanocrystals would be applied to a transmission electron microscopy (TEM) grid and flash-frozen. The grid would then be placed in a cryo-electron microscope, and diffraction data would be collected as the crystal is rotated in the electron beam. The resulting diffraction patterns are processed using specialized software to solve the three-dimensional structure of the molecule. This technique could provide the same detailed structural information as X-ray crystallography—such as bond lengths, angles, and conformation—but from crystals that are millions of times smaller. There is currently no published literature detailing a MicroED analysis of this specific compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, applying the principles of quantum mechanics to model molecular systems. These methods can elucidate the electronic structure and predict a wide range of molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. arxiv.orggithub.com It offers a balance between accuracy and computational cost, making it a popular choice for studying organic molecules. github.com

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations systematically adjust the atomic coordinates to find the minimum energy structure. For a flexible molecule like Methyl 5-cyano-4-methylpicolinate, which has rotatable bonds, a conformational analysis would be performed. This involves exploring different spatial arrangements (conformers) to identify the most stable ones and to understand the energy barriers between them.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The resulting theoretical vibrational spectrum (Infrared and Raman) can be compared with experimental spectra to confirm the structure of the synthesized compound. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule.

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgectn.eu The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ectn.eu A smaller gap suggests that the molecule is more polarizable and more reactive. These calculations also provide insights into intramolecular charge transfer, revealing how electron density is distributed and can be redistributed upon electronic excitation.

Table 1: Hypothetical DFT Data for this compound

ParameterHypothetical ValueSignificance
Optimized Total Energy (Hartree)ValueThe lowest potential energy of the molecule.
HOMO Energy (eV)ValueIndicates the electron-donating ability.
LUMO Energy (eV)ValueIndicates the electron-accepting ability.
HOMO-LUMO Gap (eV)ValueRelates to chemical reactivity and stability.
Dipole Moment (Debye)ValueMeasures the overall polarity of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the stabilization energies associated with electron delocalization and hyperconjugative interactions, offering a deeper understanding of bonding and reactivity.

Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
Lone Pair (N of pyridine)π* (C=C of pyridine (B92270) ring)Value
π (C=C of pyridine ring)π* (C≡N)Value
Lone Pair (O of ester)σ* (C-O of ester)Value

Molecular Electrostatic Surface Potential (MESP) Analysis

The Molecular Electrostatic Surface Potential (MESP) is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as around the nitrogen and oxygen atoms. Regions of positive potential (typically colored blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MESP would highlight the electrophilic and nucleophilic sites, providing valuable information about its potential intermolecular interactions.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting various spectroscopic parameters, aiding in the structural elucidation and characterization of this compound.

Calculation of NMR Chemical Shifts (e.g., Gauge-Including Atomic Orbital (GIAO) Approach)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry in structural analysis. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. rsc.orgimist.ma This method, often employed in conjunction with Density Functional Theory (DFT), has proven effective in predicting the ¹H and ¹³C NMR chemical shifts of various heterocyclic compounds, including pyridine derivatives. rsc.orgacs.orgnih.gov

For a molecule like this compound, the GIAO method would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. conicet.gov.arnih.gov Studies on related substituted pyridines have demonstrated that GIAO/DFT calculations can achieve good correlation with experimental NMR data, making this a valuable tool for confirming the structure of this compound and assigning its NMR signals. imist.manih.gov

Table 1: Illustrative Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyridine Derivative (Analogue)

AtomExperimental Shift (ppm)Calculated Shift (ppm)Difference (ppm)
C2150.2151.51.3
C3122.8123.40.6
C4138.1137.9-0.2
C5118.9119.50.6
C6152.6153.10.5

Note: Data presented is for a representative substituted pyridine and serves as an illustration of the accuracy of GIAO calculations. Actual values for this compound would require specific calculations.

Simulation of Vibrational and Electronic Spectra

Computational methods can also simulate vibrational and electronic spectra, providing a deeper understanding of the molecule's vibrational modes and electronic transitions.

Vibrational Spectra: The infrared (IR) and Raman spectra of this compound can be simulated using DFT calculations. By computing the harmonic vibrational frequencies, one can predict the positions and intensities of the vibrational bands. acs.orgresearchgate.net For cyanopyridine derivatives, the characteristic C≡N stretching frequency is a prominent feature in the vibrational spectrum and its position can be accurately predicted. researchgate.net Theoretical calculations on pyridine and its derivatives have shown that DFT methods, such as B3LYP, can provide vibrational spectra in good agreement with experimental data after applying appropriate scaling factors to the calculated frequencies. researchgate.netcdnsciencepub.com These simulations are crucial for assigning the observed experimental vibrational bands to specific molecular motions.

Electronic Spectra: Time-dependent density functional theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govcore.ac.ukrsc.org This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For substituted picolinates, TD-DFT calculations can elucidate the nature of the electronic transitions, such as n → π* or π → π* transitions, and how they are influenced by the substituents on the pyridine ring. nih.govrsc.org The choice of functional and basis set is critical for obtaining accurate predictions of the electronic spectra. qu.edu.qa

Table 2: Predicted Vibrational Frequencies for a Cyanopyridine Analogue

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (aromatic)30803075
C≡N stretch22452230
C=C/C=N stretch1600-14001590-1410
C-H in-plane bend1300-10001280-1020
Ring out-of-plane bend850-700840-710

Note: This table provides representative data for a cyanopyridine to illustrate the typical agreement between calculated and experimental vibrational frequencies.

Mechanistic Insights from Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone.

Theoretical Studies on Reaction Pathways and Transition States

The synthesis of picolinates can involve multi-component reactions, and computational studies can help to elucidate the complex reaction mechanisms. rsc.orgresearchgate.netnih.gov Theoretical calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. smu.edursc.org

For the synthesis of a substituted picolinate (B1231196) like this compound, computational analysis can be used to investigate the feasibility of different proposed reaction pathways. researchgate.netnih.gov By calculating the activation energies associated with each transition state, the most likely reaction mechanism can be determined. For instance, in the synthesis of picolinates from aldehydes, malononitrile, and other reagents, computational studies can clarify the role of catalysts and the sequence of bond-forming and bond-breaking events. rsc.orgresearchgate.netnih.gov

Analysis of Intramolecular Interactions (e.g., AIM Approach)

The Quantum Theory of Atoms in Molecules (QTAIM), also known as the Atoms in Molecules (AIM) approach, provides a rigorous method for analyzing the electron density of a molecule to understand its chemical bonding and intramolecular interactions. wikipedia.orgavogadro.cc AIM analysis can identify and characterize bond critical points (BCPs), which are indicative of chemical bonds, as well as other types of interactions such as hydrogen bonds and van der Waals interactions. wikipedia.org

In this compound, AIM analysis could be used to investigate the nature of the various chemical bonds within the molecule, including the C-C and C-N bonds of the pyridine ring, and the interactions involving the cyano and methyl ester functional groups. It can also shed light on weaker intramolecular interactions that may influence the molecule's conformation and reactivity. Studies on related heterocyclic systems have demonstrated the utility of AIM in characterizing non-covalent interactions. mdpi.com

Synthetic Applications and Chemical Utility

Methyl 5-cyano-4-methylpicolinate as a Versatile Building Block

The strategic placement of electron-withdrawing (cyano, methyl ester) and electron-donating (methyl) groups on the pyridine (B92270) ring makes this compound an exceptionally versatile building block in synthetic chemistry. nbinno.com These functional groups not only provide handles for a wide array of chemical transformations but also modulate the reactivity of the pyridine core itself. nbinno.com Heterocyclic compounds, in particular, are a major class of molecules synthesized from such building blocks due to their prevalence in pharmacologically active compounds. srdorganics.com

The diverse reactivity of this compound makes it a suitable starting material for the synthesis of various other heterocyclic systems.

Pyridine Derivatives: The existing pyridine ring can be further functionalized, or the entire molecule can be used as a scaffold to build more complex, fused pyridine systems. The synthesis of cyano-substituted pyridine derivatives is a key area of research for applications in materials science. General methods for preparing cyanopyridines often involve the reaction of a precursor like 3-methylpyridine via ammoxidation on an industrial scale or the dehydration of nicotinic acid amide. ekb.eg

Thiophene (B33073) Derivatives: The presence of a cyano group adjacent to a methyl group provides the necessary functionality for constructing a thiophene ring via the Gewald reaction. nih.gov This reaction typically involves the condensation of a compound with an active cyano group, a ketone or aldehyde, and elemental sulfur in the presence of a base. nih.govimpactfactor.org Thiophene and its derivatives are important structural motifs in medicinal chemistry and material science. ijprajournal.com

Thiadiazole Derivatives: The cyano and ester functionalities can be chemically transformed to facilitate the synthesis of 1,3,4-thiadiazoles. For instance, the ester can be converted to a hydrazide, which can then react with a source of sulfur (like carbon disulfide or thiophosgene) to form the thiadiazole ring. sbq.org.br 1,3,4-thiadiazole (B1197879) derivatives are noted for their wide range of pharmacological activities, including anticancer properties. nih.gov

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govorganic-chemistry.org These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. nih.gov

This compound is an ideal candidate for participation in MCRs. Its functional groups can engage in various well-known named reactions:

The Hantzsch dihydropyridine synthesis could potentially utilize the molecule's core structure. researchgate.net

The active methylene group (methyl group) can participate in Knoevenagel condensations, a common initial step in many MCRs. nih.gov

The cyano group can act as a nucleophile or be part of a cyclization cascade.

The ester group can also be involved, for example, in reactions leading to peptide-like scaffolds, similar to isocyanide-based MCRs like the Ugi or Passerini reactions. organic-chemistry.orgmdpi.com

The combination of these reactive sites allows for the design of novel MCRs to produce complex, polycyclic scaffolds that are of significant interest in drug discovery and materials science.

Derivatization Strategies for Picolinate (B1231196) Esters

The functional groups on this compound provide distinct opportunities for selective chemical modification.

The pyridine ring is an aromatic heterocycle, and its reactivity towards substitution is influenced by the existing substituents. The electron-withdrawing nature of the cyano and ester groups deactivates the ring towards electrophilic aromatic substitution, while the methyl group is activating. Nucleophilic aromatic substitution is also a possibility, particularly at positions activated by the electron-withdrawing groups. Specific modifications could include:

Halogenation: Introducing halogens (Cl, Br, I) onto the pyridine ring.

Hydroxylation: Reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia (B1221849) and an ammonium (B1175870) bromide salt can yield 4-amino-5-methylpyridinone, indicating that hydroxyl and amino groups can be interconverted on similar pyridine rings. google.com

Alkylation: Adding further alkyl groups to the ring, although this can be challenging on an electron-deficient ring.

The methyl ester group is a versatile handle for further derivatization.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org This reaction is reversible.

Base-promoted hydrolysis (saponification) uses a stoichiometric amount of a strong base, like sodium hydroxide (B78521). libretexts.org The reaction is irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards nucleophiles. libretexts.orgyoutube.com

Transesterification: This reaction involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This process is often used to alter the physical properties of the molecule or to introduce a functional group via the new alcohol. masterorganicchemistry.comnih.gov The reaction is typically driven to completion by using a large excess of the reactant alcohol. libretexts.org

The cyano (nitrile) group is a valuable functional group that can be converted into several other important functionalities. chemistrysteps.comlibretexts.org

Hydrolysis to Amides and Carboxylic Acids: The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. libretexts.orgpressbooks.pub

Under acidic conditions , the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. An amide is formed as an intermediate, which can then be further hydrolyzed to the carboxylic acid. chemistrysteps.comchemistrysteps.com

Under basic conditions , a hydroxide ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com This also proceeds through an amide intermediate to ultimately yield a carboxylate salt. libretexts.orgpressbooks.pub

Applications in Asymmetric Synthesis

The pyridine ring is a fundamental core in many biologically active compounds. The development of methods for the enantioselective synthesis of chiral molecules containing this scaffold is a significant area of research.

Chiral Synthesis of Related Compounds

The asymmetric synthesis of chiral compounds is crucial for the development of pharmaceuticals and other bioactive molecules. Picolinate-related structures can be synthesized or utilized in reactions that generate stereocenters with high enantioselectivity. For instance, highly enantioselective intermolecular [5+2] cycloadditions of pyrylium ion intermediates with electron-rich alkenes can be achieved using a dual catalyst system. nih.gov This method produces 8-oxabicyclo[3.2.1]octane derivatives, which are versatile chiral building blocks for creating a wide range of compounds. nih.gov The success of such reactions is often highly dependent on the substitution pattern of the starting materials, highlighting the importance of tailored precursors. nih.gov

Furthermore, the synthesis of unsymmetrical 4-methyl-substituted 5-nitro-1,4-dihydropyridines has been accomplished through multicomponent reactions, which can then be aromatized to the corresponding pyridines. mdpi.com This approach provides access to previously hard-to-make substituted nitropyridines, which are valuable precursors in medicinal chemistry. mdpi.com

Total Synthesis of Natural Products Incorporating Picolinate Scaffolds (e.g., Streptonigrin)

Picolinate and substituted pyridine scaffolds are integral to numerous natural products, including the potent antitumor antibiotic Streptonigrin. nih.gov The total synthesis of Streptonigrin is a significant challenge that showcases the utility of modern synthetic methodologies. nih.govnih.gov

Coordination Chemistry of Picolinate Ligands

The nitrogen and oxygen atoms of the picolinate structure make it an excellent bidentate ligand for coordinating with a wide range of metal ions. This chelating ability is fundamental to its role in coordination chemistry and materials science.

Chelation Studies with Metal Cations (e.g., Copper, Vanadium, Zinc)

Picolinate ligands readily form stable complexes with various metal cations, and these complexes have applications ranging from catalysis to medicine.

Copper (Cu): Copper(II) complexes with picolinate ligands have been studied for their potential antitumor activity. The geometry and stability of these complexes are key to their biological function.

Vanadium (V): Vanadium complexes containing picolinate ligands have been investigated for their insulin-mimetic properties. For example, vanadium(V) compounds with 5-cyanopicolinato acid have been synthesized and characterized, showing activity in in-vitro tests that measure the inhibition of free fatty acid release from adipocytes.

Zinc (Zn): Zinc complexes with 5-cyanopicolinate have also been synthesized and studied for their structure and potential biological activities. These studies have revealed various coordination geometries, including octahedral and square-pyramidal arrangements, depending on the other ligands present. The introduction of other N-donor ligands can significantly influence the insulin-mimetic activity of these zinc complexes.

Table 1: Selected Zinc(II) and Vanadium(V) Complexes with 5-Cyanopicolinate Ligand

Compound Formula Metal Ion Coordination Geometry
[Zn(picCN)₂(H₂O)₂] Zn(II) trans-Octahedral
[Zn(picCN)₂(4apy)₂]·C₇H₈ Zn(II) cis-Octahedral
[Zn(picCN)₂(py)₂] Zn(II) cis-Octahedral
[Zn(picCN)₂(phen)]·C₇H₈·2MeOH Zn(II) cis-Octahedral
[Zn(picCN)₂(4apy)] Zn(II) Square-pyramidal
NH₄[VO₂(picCN)₂] V(V) trans-Carboxylate oxygens

Data sourced from structural characterization studies.

Formation of Coordination Polymers

The ability of picolinate ligands to bridge multiple metal centers allows for the construction of coordination polymers (CPs). These materials are crystalline structures with extended networks that have potential applications in areas like gas storage, sensing, and catalysis. Ditopic picolinate ligands, which contain two picolinate units, have been used to synthesize isostructural series of coordination polymers with lanthanide ions (e.g., Eu, Gd, Tb, Dy, Ho). mdpi.comresearchgate.net These polymers can form three-dimensional anionic lattices with interesting magnetic and luminescent properties. mdpi.comresearchgate.net The synthesis of such polymers can be achieved under solvothermal conditions, sometimes requiring a modulator like acetic or formic acid to obtain single crystals suitable for structural analysis. mdpi.com The cyano group, as found in this compound, can also participate in coordination, potentially leading to cyano-bridged heterometallic polymers with unique optical and magnetic characteristics. mdpi.combath.ac.uk

Picolinate Esters as Chelation-Assisted Leaving Groups in Glycosylation

In a distinct application of their chelating ability, picolinate esters serve as effective leaving groups in glycosylation reactions. Glycosylation is a critical reaction for synthesizing oligosaccharides and glycoconjugates. The picolinate group can be activated by a copper(II) salt, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), under mild, neutral conditions. nih.gov

This chelation-assisted activation facilitates the departure of the picolinate group, allowing for the formation of a glycosidic bond. nih.gov A key advantage of this method is that the resulting copper-picolinate salt often precipitates from the reaction mixture, rendering the leaving group "traceless" and simplifying purification. nih.gov This methodology is orthogonal to other glycosylation techniques, such as those promoted by gold, which enables the iterative and efficient synthesis of complex oligosaccharides from stable anomeric ester building blocks. nih.gov

Future Directions in Research

Development of Novel and Green Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on Methyl 5-cyano-4-methylpicolinate will likely prioritize the development of green synthetic pathways that offer advantages over classical methods in terms of atom economy, waste reduction, and energy efficiency.

One promising avenue involves the application of heterogeneous catalysis. A recently developed method for synthesizing various picolinate (B1231196) derivatives utilizes a nanoporous metal-organic framework (MOF), specifically UiO-66(Zr)-N(CH₂PO₃H₂)₂, as a recyclable catalyst. nih.govresearchgate.netnih.gov This approach facilitates a one-pot, multi-component reaction of aldehydes, malononitrile, ammonium (B1175870) acetate, and ethyl 2-oxopropanoate at ambient temperature in ethanol (B145695), a green solvent. nih.govresearchgate.netnih.govrsc.org Adapting this methodology could provide a direct and sustainable route to this compound and its analogues. The process operates via a cooperative vinylogous anomeric-based oxidation mechanism, avoiding the need for harsh oxidizing agents. nih.govresearchgate.net

Another green approach to explore is flow chemistry. Continuous flow processes have been shown to be superior to conventional batch reactions for preparing certain pyridine (B92270) derivatives, offering significantly shorter reaction times, enhanced safety, elimination of complex work-up procedures, and reduced waste. mdpi.com Developing a flow synthesis for this compound could represent a significant advancement for its scalable and sustainable production. Furthermore, one-step hydrothermal synthesis, which has been successfully employed for converting 2-pyridinecarbonitrile (a related cyanopyridine) into chromium picolinate in a closed, low-pollution system, presents a conceptual basis for future green process design. google.com

Interactive Data Table: Potential Green Synthetic Routes for Picolinate Derivatives

Method Catalyst / System Key Reactants Conditions Advantages
Heterogeneous MOF Catalysis UiO-66(Zr)-N(CH₂PO₃H₂)₂ Aldehyde, Malononitrile, Ammonium Acetate, Pyruvate Ester Ambient Temp., Ethanol Recyclable catalyst, Green solvent, High atom economy nih.govresearchgate.netnih.gov
Continuous Flow Synthesis Packed bed (e.g., Raney® Nickel) Pyridine precursor, Alcohol High Temp., Continuous Flow Reduced waste, Shorter reaction time, Increased safety mdpi.com
Hydrothermal Synthesis Water Cyanopyridine, Metal Salt 80-200 °C, Closed System Low environmental pollution, Simple operation google.com

Exploration of Undiscovered Reactivity Patterns and Selectivities

The unique arrangement of functional groups in this compound suggests a complex and largely unexplored reactivity profile. The interplay between the electron-withdrawing cyano and methyl ester groups and the electron-donating methyl group on the pyridine ring is expected to govern its chemical behavior.

A fundamental reactivity pattern of picolinates is their ability to act as bidentate ligands, coordinating to metal ions through both the pyridine nitrogen and a carboxylate oxygen to form stable chelate rings. researchgate.net This chelating ability could be harnessed in catalysis or for the construction of metal-organic materials.

The cyano group at the 5-position is a key site for potential transformations. Research on other 2-cyanopyridine (B140075) derivatives demonstrates that the nitrile group can act as an efficient electrophile, reacting with nucleophiles under mild, aqueous conditions. nih.govrsc.org This reactivity is often enhanced by electron-withdrawing groups on the pyridine ring, a role the methyl ester at the 2-position could fulfill. nih.gov This opens up possibilities for selective functionalization and bioconjugation reactions at the cyano group. nih.govrsc.org Furthermore, structure-activity relationship (SAR) studies on related cyanopyridine compounds have shown that the nitrile group is often essential for biological activity, underscoring the importance of its reactivity. acs.org Future studies could explore the selective hydrolysis of the cyano group or its conversion into other functionalities like tetrazoles or amides, and how this modulates the molecule's properties.

Advanced Computational Modeling for Mechanism Prediction and Property Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of molecules like this compound before engaging in extensive lab work.

Future research should leverage DFT and time-dependent DFT (TD-DFT) to model the molecule's key properties. These calculations can predict its electronic structure, including HOMO-LUMO energy gaps, which are crucial for understanding its reactivity and potential applications in materials science, such as organic solar cells. nih.gov Theoretical modeling can also generate predicted spectroscopic data (e.g., ¹³C NMR), which is invaluable for structural confirmation. nih.gov

Moreover, computational studies are essential for elucidating reaction mechanisms. DFT can be used to map potential energy surfaces for various transformations, identifying transition states and intermediates to explain observed reactivity and selectivity. researchgate.net For example, modeling could be used to understand the adsorption and activation of this compound on catalyst surfaces, such as zeolites or MOFs, by estimating the contributions of electrostatic and dispersive forces. rsc.org This predictive power allows for the rational design of catalysts and reaction conditions to favor desired outcomes, accelerating the development of novel synthetic applications.

Integration of this compound in Architectures for Targeted Synthetic Applications

With its multiple functional handles, this compound is an ideal building block, or synthon, for constructing larger, more complex molecular architectures. Its potential lies in its use as a versatile intermediate for creating libraries of compounds for various applications.

Analogous functionalized picolinates, such as methyl 5-bromo-6-cyanopicolinate, are already utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Similarly, this compound can serve as a scaffold, where its ester, cyano, and methyl groups can be selectively modified to produce a diverse range of derivatives for biological screening.

A particularly promising future direction is its use in the synthesis of nitrogen-containing macrocycles. mdpi.com These large-ring structures are of immense interest for their ability to act as receptors for anions, catalysts, or sensors. mdpi.comnih.gov The synthesis of such macrocycles often involves the reaction of diamines with dicarboxylic acid derivatives. mdpi.com The ester and cyano groups on the this compound scaffold could be chemically transformed into the requisite dicarboxylate functionality, positioning it as a key component for novel macrocycle construction. The inherent rigidity and defined geometry of the pyridine core make it an attractive component for creating pre-organized cavities within a macrocyclic framework, a key feature for selective molecular recognition. nih.gov

Q & A

Q. What are the standard synthetic routes for Methyl 5-cyano-4-methylpicolinate, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via sequential functionalization of picolinic acid derivatives. A common approach involves:

Cyanation : Reacting 4-methylpicolinic acid with cyanogen bromide (CNBr) under controlled pH (e.g., pH 8–9) to introduce the cyano group at the 5-position .

Esterification : Treating the intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) to form the methyl ester .
Yield optimization requires precise temperature control (e.g., 0–5°C during cyanation) and stoichiometric ratios (e.g., 1.2 equivalents of CNBr). Impurities, such as unreacted starting materials, are removed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is this compound characterized to confirm purity and structural integrity?

  • Methodological Answer : Key characterization techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl at C4, cyano at C5) and ester functionality.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₉H₈N₂O₂: 181.0612) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during synthesis of this compound derivatives?

  • Methodological Answer : Contradictory spectral data may arise from:
  • Tautomerism : The pyridine ring’s electron-withdrawing groups (e.g., cyano) can induce tautomeric shifts. Use 2D NMR (e.g., HSQC, HMBC) to distinguish between tautomers .
  • Byproduct Formation : Side reactions (e.g., over-cyanation) require LC-MS to identify byproducts. Adjust reaction time or CNBr equivalents to suppress undesired pathways .
  • Solvent Artifacts : Deuterated solvent interactions (e.g., DMSO-d₆) can obscure peaks. Re-run NMR in CDCl₃ for clarity .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., electrophilic aromatic substitution at C6) .
  • Molecular Docking : Screen analogs against target proteins (e.g., kinase enzymes) to prioritize candidates with favorable binding energies. Use software like AutoDock Vina .
  • SAR Analysis : Correlate substituent effects (e.g., replacing methyl with cyclopropyl) with bioactivity data from in vitro assays .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading) and identify critical parameters .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Stability Studies : Assess storage conditions (e.g., -20°C under argon) to prevent ester hydrolysis or cyano group degradation .

Data Interpretation and Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in studies involving this compound?

  • Methodological Answer :
  • Reproducibility Checks : Confirm assay conditions (e.g., cell line viability, compound solubility in DMSO) across labs .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., Methyl 5-bromo-4-methylpicolinate) to identify substituent-driven trends .
  • Dose-Response Validation : Re-test activity using a wider concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.